molecular formula C14H15ClN2O3 B1453864 Methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 893605-13-5

Methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B1453864
CAS RN: 893605-13-5
M. Wt: 294.73 g/mol
InChI Key: RGVQYRBRALOHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . The chloromethyl group attached to it suggests that it could be used as an alkylating agent in organic synthesis .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, chloromethylation is a common reaction in organic chemistry. It typically involves the reaction of an aromatic ring with formaldehyde and hydrogen chloride, often catalyzed by a Lewis acid such as zinc chloride .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic structure, while the chloromethyl and carboxylate groups add reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactions based on its functional groups. The chloromethyl group could potentially undergo nucleophilic substitution reactions, while the carboxylate group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylate group could make the compound acidic, while the chloromethyl group could make it reactive .

Scientific Research Applications

Pharmacological Research

This compound exhibits potential as a precursor in the synthesis of pharmacologically active molecules. The chloromethyl and carboxylate groups present in the molecule can undergo nucleophilic substitution reactions, which are fundamental in medicinal chemistry for creating a diverse array of derivatives . These derivatives can be screened for various biological activities, such as anti-inflammatory, antiproliferative, and antifungal properties.

Organic Synthesis

In organic synthesis, this compound can serve as an intermediate for the preparation of functionally substituted pyrimidines . Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, and are used in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action would depend on the specific context in which this compound is used. As an alkylating agent, it could potentially transfer its chloromethyl group to other molecules .

Safety and Hazards

Chloromethyl groups can be hazardous, as they are often associated with carcinogenicity. Therefore, handling of this compound should be done with appropriate safety measures .

Future Directions

The future directions for this compound would likely depend on its potential applications. Given its reactivity, it could be explored for use in various chemical syntheses .

properties

IUPAC Name

methyl 4-(chloromethyl)-3-methyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-17-10(8-15)11(13(18)20-2)12(16-14(17)19)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVQYRBRALOHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.